molecular formula C21H21ClN2O2S B3036230 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine CAS No. 339020-45-0

1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine

Cat. No.: B3036230
CAS No.: 339020-45-0
M. Wt: 400.9 g/mol
InChI Key: SHELJEMILYVJEI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a piperazine derivative featuring a 4-chlorophenyl group at the N-1 position and a sulfinyl-linked 2-methoxy-1-naphthyl moiety at the N-4 position.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(2-methoxynaphthalen-1-yl)sulfinylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-26-20-11-6-16-4-2-3-5-19(16)21(20)27(25)24-14-12-23(13-15-24)18-9-7-17(22)8-10-18/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHELJEMILYVJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161177
Record name 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthalenyl)sulfinyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339020-45-0
Record name 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthalenyl)sulfinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339020-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthalenyl)sulfinyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piperazine Core Formation

The piperazine ring is typically synthesized via nucleophilic aromatic substitution (SNAr) or reductive amination. A common approach involves reacting 1-chloro-4-nitrobenzene with piperazine under basic conditions. For example, 1-(4-chlorophenyl)piperazine can be prepared by heating 1-chloro-4-nitrobenzene with excess piperazine in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction is facilitated by a base such as potassium carbonate (K₂CO₃) to deprotonate piperazine, enhancing its nucleophilicity.

Example Protocol:

  • Combine 1-chloro-4-nitrobenzene (1.0 equiv), piperazine (3.0 equiv), and K₂CO₃ (2.5 equiv) in DMF.
  • Reflux at 90°C for 18 hours.
  • Quench with water, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.
  • Isolate the product via vacuum distillation (yield: 65–75%).

Sulfoxide Group Introduction

The sulfinyl moiety is introduced via oxidation of a sulfide intermediate. 2-Methoxy-1-naphthylsulfinyl chloride serves as the electrophilic partner, reacting with the piperazine core. Oxidation of the corresponding sulfide (2-methoxy-1-naphthylsulfanylpiperazine) is achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in dichloromethane (DCM) at 0–25°C.

Key Reaction:
$$ \text{1-(4-Chlorophenyl)piperazine} + \text{2-Methoxy-1-naphthylsulfinyl chloride} \rightarrow \text{Target Compound} $$

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Reaction Time: 4–6 hours
  • Yield: 70–85%.

Alternative Pathway: One-Pot Sulfinyl Nitrene Insertion

Recent advances exploit sulfinyl nitrenes for direct sulfoxide formation. A unified method involves generating sulfinyl nitrenes from sulfonyl azides under UV irradiation, followed by insertion into the piperazine C–N bond. This method avoids intermediate isolation, improving efficiency.

Conditions:

  • Reagent: Sulfonyl azide (1.2 equiv), UV light (254 nm)
  • Solvent: Acetonitrile
  • Temperature: 25°C
  • Yield: 60–70%.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize continuous flow reactors to enhance reproducibility and safety. A representative setup involves:

  • Piperazine Formation Module: Tubular reactor with in-line mixing of 1-chloro-4-nitrobenzene and piperazine in DMF.
  • Sulfoxide Coupling Module: Microreactor for sulfide oxidation using H₂O₂ and catalytic tungstic acid.
  • Purification Module: Continuous liquid-liquid extraction and crystallization.

Advantages:

  • 20–30% higher yield compared to batch processes.
  • Reduced solvent waste.

Catalytic Optimization

Palladium-catalyzed coupling reactions are employed for high-purity synthesis. For instance, Suzuki-Miyaura coupling between 1-(4-chlorophenyl)piperazine and a boronic ester derivative of 2-methoxy-1-naphthylsulfoxide achieves >95% purity.

Catalyst System:

  • Pd(OAc)₂ (0.5 mol%)
  • XPhos ligand (1.0 mol%)
  • Base: Cs₂CO₃
  • Solvent: Toluene/water (10:1)
  • Yield: 85–90%.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from isopropyl alcohol (IPA) or toluene. Seeding with pure crystals ensures uniform crystal growth.

Protocol:

  • Dissolve crude product in hot IPA (70°C).
  • Add activated carbon (5% w/w), stir for 30 minutes.
  • Filter through a hyflo bed, cool to 15°C, and isolate crystals.
  • Dry under vacuum at 70°C for 8 hours (purity: >99%).

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves residual impurities such as unreacted sulfinyl chloride or diastereomeric byproducts.

Mechanistic Insights

Oxidation Kinetics

The oxidation of sulfide to sulfoxide follows second-order kinetics, with rate constants (k) dependent on the oxidant. For mCPBA in DCM, $$ k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} $$ at 25°C. Hydrogen peroxide exhibits slower kinetics ($$ k = 4.5 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$) but is preferred industrially due to cost.

Stereochemical Considerations

The sulfoxide group introduces chirality at sulfur. Racemic mixtures are common, but asymmetric oxidation using chiral catalysts (e.g., Sharpless conditions) achieves enantiomeric excess (ee) up to 90%.

Chiral Catalyst System:

  • Ti(OiPr)₄ (1.0 equiv)
  • (+)-Diethyl tartrate (1.2 equiv)
  • H₂O₂ (1.5 equiv)
  • ee: 85–90%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Source
SNAr + mCPBA Oxidation 75 98 Low cost
Continuous Flow 85 99 Scalability
Pd-Catalyzed Coupling 90 99.5 High purity
Asymmetric Oxidation 70 97 Enantioselectivity

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The sulfoxide group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Serotonergic Piperazine Agonists

Key Compounds :

  • m-CPP (1-(m-chlorophenyl)piperazine) and TFMPP (1-(m-trifluoromethylphenyl)piperazine) : These are 5-HT1B/1C receptor agonists with dose-dependent suppression of locomotor activity in rats. Pretreatment with 5-HT antagonists (e.g., metergoline) blocks these effects, confirming serotonergic mediation .
  • 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Compound 18) : Exhibits ultra-high 5-HT1A affinity (Ki = 0.6 nM), surpassing serotonin itself .

Comparison :

  • The sulfinyl group could improve metabolic stability relative to TFMPP’s trifluoromethyl group, which is prone to oxidative degradation .
Compound Key Structural Features 5-HT Receptor Affinity (Ki) Metabolic Stability
Target Compound 2-Methoxy-1-naphthyl, sulfinyl Not reported (inferred) Likely high (sulfinyl)
m-CPP m-Chlorophenyl 5-HT1B/1C agonist Moderate
Compound 18 (Ref. 13) 2-Methoxyphenyl, phthalimido 5-HT1A: 0.6 nM Moderate (amide hydrolysis)

Dopaminergic Ligands

Key Compounds :

  • PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide) : A D4 receptor ligand (Ki = 1.3 nM) with >100-fold selectivity over D2/D3 .
  • Compound 19 (N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide) : High D3 affinity (Ki = 0.13 nM) and selectivity over D2/D4 .

Comparison :

  • The sulfinyl group’s electron-withdrawing properties could reduce off-target binding compared to dichlorophenyl derivatives .
Compound Target Receptor (Ki) Selectivity Profile
Target Compound Inferred D3/D4 Unknown (structural analogy)
PB12 D4: 1.3 nM D4 > D2/D3/5-HT1A
Compound 19 (Ref. 16) D3: 0.13 nM D3 > D2/D4/5-HT1A/α1

Metabolic Stability and Pharmacokinetics

Key Compounds :

  • JJC8-091 (Piperazine-based DAT inhibitor) : Improved metabolic stability via piperidine substitution (t1/2 = 45 min in rat liver microsomes) .
  • GBR 12909 (Dopamine reuptake inhibitor) : Hydroxylated derivatives show enantioselective DAT/SERT binding .

Comparison :

  • The sulfinyl group in the target compound may resist oxidative metabolism better than thioether analogs (e.g., JJC8-091’s sulfoxide derivatives). Chirality at the sulfinyl center could lead to enantioselective activity, as seen in GBR analogs .

Key Reactions :

  • Alkylation of Piperazine : and describe N-alkylation of 1-(4-chlorophenyl)piperazine with halides or carbonyl compounds under reflux conditions .
  • Sulfinyl Introduction : Likely via oxidation of a thioether precursor (e.g., using mCPBA), a common strategy for sulfoxide synthesis .

Comparison :

  • The target compound’s synthesis would parallel methods for SC211 (ChEMBL329228) and SC212 (ChEMBL1940410), which use piperazine benzamide/thioether intermediates .

Biological Activity

1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a synthetic organic compound classified as a piperazine derivative. This compound has garnered interest due to its potential biological activities, which include antibacterial, enzyme inhibition, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 1-(4-chlorophenyl)-4-(2-methoxynaphthalen-1-yl)sulfinylpiperazine
  • Molecular Formula : C21H21ClN2O2S
  • Molecular Weight : 400.93 g/mol
  • CAS Number : 339020-45-0

The structure features a piperazine core substituted with a 4-chlorophenyl group and a sulfinyl linkage to a 2-methoxy-1-naphthyl moiety, which may contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to piperazine derivatives. For instance, compounds with similar structures demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action may involve the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies revealed that certain derivatives exhibited strong inhibitory activities, with IC50 values significantly lower than standard inhibitors . This suggests that the compound could serve as a lead for developing new enzyme inhibitors for therapeutic use.

Anticancer Properties

The anticancer potential of piperazine derivatives has been extensively studied. Compounds bearing similar functional groups have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The sulfinyl group may play a role in enhancing the cytotoxicity of these compounds by promoting interactions with cellular targets involved in cancer progression.

Study 1: Antibacterial Screening

In a comparative study, several piperazine derivatives were screened for antibacterial activity. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This establishes its potential as an effective antibacterial agent.

Study 2: Enzyme Inhibition Profile

A detailed investigation into the enzyme inhibition profile revealed that this compound inhibited urease with an IC50 value comparable to established urease inhibitors . Such findings underscore its potential application in treating conditions associated with urease activity, such as urinary tract infections.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50/MIC ValuesReference
Antibacterial ActivityStaphylococcus aureusMIC = 3.12 - 12.5 μg/mL
Escherichia coliMIC = 3.12 - 12.5 μg/mL
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 values < standard drugs
UreaseIC50 comparable to standards
Anticancer ActivityVarious cancer cell linesCytotoxicity observed

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine
Reactant of Route 2
1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine

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